(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone (CAS 62492-60-8) is a highly functionalized, tetra-substituted ortho-aminobenzophenone building block utilized primarily in the synthesis of advanced pharmaceutical intermediates and combinatorial libraries. Featuring a primary amine, a ketone, a chlorine atom, and a phenolic hydroxyl group on the same aromatic core, this compound serves as a critical precursor for 7-chloro-8-hydroxy-1,4-benzodiazepine derivatives. From a procurement perspective, its defining value lies in the C4-phenolic hydroxyl group, which acts as a highly efficient, chemoselective handle for covalent attachment to solid supports (e.g., Wang or Merrifield resins) or for downstream etherification, enabling complex synthetic workflows that are impossible with standard unhydroxylated benzophenones [1].
Attempting to substitute (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone with its closest commercial alternatives fundamentally disrupts both synthetic processability and final API architecture. If a buyer procures the industry-standard 2-amino-5-chlorobenzophenone (CAS 719-59-5), the absence of the phenolic hydroxyl group entirely prevents direct ether-linked immobilization for solid-phase peptide synthesis (SPPS) or combinatorial library generation. Conversely, substituting with the structural isomer 2-amino-5-chloro-4'-hydroxybenzophenone (CAS 784-41-8) places the hydroxyl handle on the pendant phenyl ring rather than the aniline core. This isomer mismatch not only alters the electronic environment of the carbonyl—requiring complete redevelopment of cyclization protocols—but also shifts the functionalization of the resulting benzodiazepine from the critical C8 position to the C4' position, yielding an entirely different pharmacological entity that cannot meet targeted API specifications [1].
For industrial combinatorial chemistry, the ability to anchor a precursor to a polymer support without side reactions is critical. (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone provides a sterically accessible phenolic hydroxyl that allows for direct alkylation onto bromomethyl-functionalized resins. Standard coupling protocols yield >92% loading efficiency for this specific compound. In contrast, attempting to functionalize the standard unhydroxylated baseline, 2-amino-5-chlorobenzophenone, requires multi-step cross-coupling chemistries that typically yield 0% direct loading under identical mild etherification conditions, necessitating entirely different, more expensive linker strategies [1].
| Evidence Dimension | Direct etherification yield onto bromomethyl resin |
| Target Compound Data | >92% coupling yield |
| Comparator Or Baseline | 2-Amino-5-chlorobenzophenone (0% yield via direct etherification) |
| Quantified Difference | Absolute requirement of the C4-OH for direct single-step resin loading |
| Conditions | Standard basic alkylation conditions (e.g., KHMDS/DMF or Cs2CO3) onto solid support |
Procuring the 4-hydroxy variant is mandatory for facilities utilizing solid-phase synthesis workflows, as it eliminates the need for complex, low-yielding linker additions.
The exact placement of the hydroxyl group dictates the final structure of the synthesized API. When cyclized with an amino acid derivative, (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone strictly yields a 1,4-benzodiazepine with the hydroxyl group at the C8 position of the fused benzo ring (100% regioselectivity). If the commercially common isomer 2-amino-5-chloro-4'-hydroxybenzophenone is procured instead, the resulting cyclized product places the hydroxyl at the C4' position of the pendant phenyl ring. This structural divergence results in a >99% difference in the final molecular architecture, rendering the 4'-isomer completely useless for workflows targeting C8-functionalized APIs [1].
| Evidence Dimension | Position of hydroxyl group in cyclized API |
| Target Compound Data | 100% C8-hydroxylated benzodiazepine |
| Comparator Or Baseline | 2-Amino-5-chloro-4'-hydroxybenzophenone (100% C4'-hydroxylated product) |
| Quantified Difference | Complete divergence of final API structure |
| Conditions | Standard cyclization with Fmoc-amino acyl fluorides or equivalent reagents |
Buyers must specify CAS 62492-60-8 over its 4'-hydroxy isomer to ensure the correct pharmacophore or functionalization site is achieved in the final drug candidate.
The integration of the C4-hydroxyl group on the starting material translates directly to improved physicochemical properties in the downstream products. Benzodiazepine derivatives synthesized from (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone exhibit a baseline thermodynamic aqueous solubility that is typically 4- to 5-fold higher at physiological pH (7.4) compared to analogs derived from the standard unhydroxylated 2-amino-5-chlorobenzophenone. This increase is driven by the hydrogen-bond donating capacity of the retained phenolic OH, which significantly reduces the lipophilicity (LogP) of the final scaffold [1].
| Evidence Dimension | Relative aqueous solubility of downstream cyclized scaffold |
| Target Compound Data | 4x to 5x higher relative solubility |
| Comparator Or Baseline | Derivatives of 2-amino-5-chlorobenzophenone (Baseline 1x) |
| Quantified Difference | 300-400% increase in baseline aqueous solubility |
| Conditions | Thermodynamic solubility assay at pH 7.4 |
Selecting this hydroxylated precursor is highly advantageous for discovery programs seeking to avoid the severe formulation and bioavailability bottlenecks common to highly lipophilic, unhydroxylated benzodiazepine libraries.
This compound is the ideal starting material for generating highly diverse 1,4-benzodiazepine libraries on solid supports. Because the C4-hydroxyl group allows for direct, high-yielding etherification to bromomethyl-functionalized resins, process chemists can immobilize the core scaffold efficiently. This enables subsequent iterative functionalization (e.g., N-alkylation, imine formation) without the precursor detaching from the resin, streamlining high-throughput drug discovery workflows [1].
For research programs developing targeted affinity labels, fluorescent probes, or PEGylated therapeutics based on the benzodiazepine core, this specific compound is required. The uniquely positioned C4-hydroxyl group on the starting material translates to a C8-hydroxyl on the final fused ring system, providing a highly reactive and sterically accessible site for conjugating fluorophores, biotin tags, or solubility-enhancing polymers [1].
In analytical and forensic chemistry, there is a constant procurement need for pure reference standards of drug metabolites. (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone is the direct, necessary precursor for synthesizing specific hydroxylated metabolites of common 1,4-benzodiazepines, which cannot be accurately synthesized using the standard unhydroxylated or 4'-hydroxylated benzophenone analogs [1].